Diethyl (4-Bromo-2-nitrophenyl)phosphonate
Description
Properties
Molecular Formula |
C10H13BrNO5P |
|---|---|
Molecular Weight |
338.09 g/mol |
IUPAC Name |
4-bromo-1-diethoxyphosphoryl-2-nitrobenzene |
InChI |
InChI=1S/C10H13BrNO5P/c1-3-16-18(15,17-4-2)10-6-5-8(11)7-9(10)12(13)14/h5-7H,3-4H2,1-2H3 |
InChI Key |
OCWRASLBBREGIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1)Br)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Preparation Methods
Michaelis-Arbuzov Reaction Approach
The most common and authoritative method for synthesizing this compound involves the Michaelis-Arbuzov reaction. This reaction entails the nucleophilic substitution of an aryl halide by diethyl phosphite under controlled conditions.
-
- Diethyl phosphite (diethyl phosphonate)
- 4-bromo-2-nitrobenzyl bromide or similar aryl halides bearing bromine and nitro substituents
-
- Typically carried out under reflux or elevated temperature to promote substitution
- Catalysts such as palladium complexes (e.g., Pd(PPh3)4) and bases like trimethylamine can be employed to enhance yield and selectivity
- Solvents such as tetrahydrofuran (THF) or acetonitrile are commonly used
Mechanism:
The diethyl phosphite attacks the electrophilic carbon attached to the halide on the aromatic ring, displacing the halogen and forming the phosphonate ester linkage.
Stepwise Synthesis from 4-Bromo-2-nitrophenyl Precursors
An alternative route involves preparing the 4-bromo-2-nitrophenyl intermediate before phosphonation:
Synthesis of 4-Bromo-2-nitrophenyl Acetic Acid:
- Starting from 2-chloro-4-bromo-6-nitrotoluene or 3-chloro-4-bromo-2-nitrotoluene, metal sodium is reacted in cyclohexane or butyl ether under controlled temperature (0°C to 150°C) to form 4-bromo-2-nitrobenzyl sodium species.
- This intermediate is then reacted with carbon dioxide gas to yield sodium 4-bromo-2-nitrophenylacetate, which upon acidification and extraction gives 4-bromo-2-nitrophenylacetic acid with yields around 94–96%.
-
- The 4-bromo-2-nitrophenylacetic acid or related halide derivatives are then subjected to phosphonation with diethyl phosphite under Michaelis-Arbuzov conditions to form the desired phosphonate ester.
Catalytic Phosphonation Using Palladium Catalysts
- Use of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] in the presence of bases like trimethylamine improves the efficiency of phosphonation reactions on aryl halides, including those bearing nitro and bromo substituents.
- This method yields this compound in good yields (~72%) compared to very low yields in the absence of catalyst.
Data Table Summarizing Preparation Conditions and Yields
Analytical and Characterization Techniques
-
- Confirms molecular weight and presence of bromine isotopes (characteristic isotope pattern) and nitro groups.
-
- Identification of P=O and P–O–C stretching vibrations typical of phosphonates.
Research Discoveries and Optimization Insights
- The use of palladium catalysis in phosphonation reactions of aryl halides bearing electron-withdrawing groups (like nitro) significantly enhances reaction efficiency and yield.
- Sodium metal-mediated carboxylation of halogenated nitrotoluenes provides a high-yield route to phenylacetic acid intermediates, which can be further functionalized to phosphonates.
- Reaction temperature control is critical to avoid side reactions and optimize rearrangement steps during intermediate formation.
- Bases such as trimethylamine or sodium methoxide facilitate the Michaelis-Arbuzov reaction by deprotonating diethyl phosphite, increasing nucleophilicity.
- The presence of both bromine and nitro substituents on the aromatic ring influences the reactivity and selectivity of phosphonation, often requiring catalyst assistance for satisfactory yields.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom undergoes substitution reactions with various nucleophiles, forming modified phosphonate derivatives. Key findings include:
Reagents & Conditions
| Nucleophile | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Amines | DMF/DMSO | 80–100°C | 4–8 hrs | 65–85 |
| Thiols | Acetonitrile | 60–70°C | 2–4 hrs | 70–90 |
| Alkoxides | THF | 25–40°C | 1–3 hrs | 50–75 |
-
Mechanism : Proceeds via an pathway, where electron-withdrawing nitro and phosphonate groups activate the aromatic ring toward nucleophilic attack.
-
Key Product : Diethyl (4-Amino-2-nitrophenyl)phosphonate (after amine substitution).
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amino group under controlled conditions:
Reduction Methods
| Reducing Agent | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pd/C | Ethanol | 25°C | 88–92 | |
| NaBH | None | Methanol | 60°C | 75–80 |
| Fe/HCl | — | HO | Reflux | 65–70 |
-
Selectivity : Hydrogenation preserves the phosphonate group while reducing nitro to amine.
-
Product Utility : Resulting amino derivatives serve as intermediates for pharmaceuticals and ligands .
Oxidation of the Phosphonate Moiety
The phosphonate group can be oxidized to phosphate under strong conditions:
Oxidation Pathways
| Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|
| KMnO | HO | 100°C | 6–8 hrs | 60–70 |
| HO | Acetic Acid | 80°C | 4–6 hrs | 55–65 |
-
Mechanism : Oxidative cleavage of the P–C bond generates phosphate derivatives.
Hydrolysis Reactions
Phosphonate esters undergo hydrolysis under acidic or basic conditions:
Hydrolysis Conditions
| Medium | Catalyst | Temperature | Reaction Time | Conversion (%) |
|---|---|---|---|---|
| 6 M HClO | — | 95°C | 2.5–9.5 hrs | >90 |
| NaOH (1M) | — | Reflux | 24 hrs | 70–80 |
Participation in Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed couplings:
Coupling Examples
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Suzuki | Arylboronic acid, Pd(PPh) | Biarylphosphonates | 75–85 |
| Buchwald-Hartwig | Amines, Pd(dba) | Aminophenylphosphonates | 70–80 |
Stability Under Thermal and Solvent Conditions
-
Thermal Stability : Decomposes above 200°C, releasing brominated byproducts.
-
Solvent Effects : Stable in aprotic solvents (DMF, DMSO); hydrolyzes rapidly in protic solvents under acidic conditions .
Key Mechanistic Insights
-
Electronic Effects : The nitro group enhances electrophilicity at the para-bromine position, facilitating nucleophilic substitution.
-
Steric Considerations : Bulky nucleophiles require higher temperatures or polar aprotic solvents for efficient substitution .
-
Catalyst Impact : Palladium catalysts improve coupling efficiency but are sensitive to phosphonate coordination .
Scientific Research Applications
Scientific Research Applications
Diethyl (4-Bromo-2-nitrophenyl)phosphonate is a versatile compound with applications spanning across organic synthesis, materials science, and biological studies. Its unique structure, featuring both bromine and nitro groups on the phenyl ring, enhances its electrophilic properties and reactivity.
Organic Synthesis: this compound serves as a building block for synthesizing complex organic molecules.
Materials Science: This compound is used in the development of novel materials, potentially contributing to polymers, coatings, and other advanced materials.
Biological Studies: It acts as a precursor for synthesizing biologically active molecules, including potential pharmaceuticals and agrochemicals. The compound's mechanism of action involves interactions with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the phosphonate group can form strong bonds with metal ions or enzymes, modulating various biological pathways.
This compound has potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. The structural features of this compound may enhance its reactivity and biological activity compared to related compounds.
Mechanism of Action
The mechanism of action of Diethyl (4-Bromo-2-nitrophenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and other proteins that recognize phosphate groups. This interaction can inhibit or modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphonate Compounds
a. Diethyl (4-Bromophenyl)phosphonate (CAS: 20677-12-7)
- Structure : Lacks the nitro group at C2 but retains the bromine at C3.
- Reactivity : The absence of the nitro group reduces electrophilicity at phosphorus, making it less reactive in HWE reactions compared to the nitro-substituted analog. However, the bromine atom still allows for Suzuki-Miyaura couplings .
- Applications : Primarily used in palladium-catalyzed cross-couplings to synthesize biaryl phosphonates.
b. Dimethyl 4-Bromo-2-nitrobenzylphosphonate (CAS: 1094851-36-1)
- Structure : Methyl ester groups instead of ethyl; benzylphosphonate (P attached to a CH₂ group) rather than directly to the aromatic ring.
- Reactivity : The benzyl group increases steric hindrance, slowing down nucleophilic attacks. Methyl esters may hydrolyze faster than ethyl esters under basic conditions .
- Applications : Used in medicinal chemistry for constructing phosphonate-containing heterocycles .
c. Diethyl (4-Chlorobenzyl)phosphonate
- Structure : Chlorine replaces bromine at C4; benzylphosphonate structure.
- Reactivity : Chlorine’s lower electronegativity compared to bromine results in weaker electron-withdrawing effects, reducing the compound’s electrophilicity .
- Applications : Explored as a transdermal penetration enhancer due to its moderate lipophilicity .
Electronic and Steric Comparisons
Biological Activity
Diethyl (4-Bromo-2-nitrophenyl)phosphonate is an organophosphorus compound notable for its unique structure, which includes a bromine atom and a nitro group on a phenyl ring attached to a phosphonate moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. The following sections will explore its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C₁₀H₁₂BrN₁O₄P
- Molar Mass : Approximately 360.16 g/mol
- Structure : Characterized by the presence of both a bromine and a nitro group, enhancing its electrophilic properties.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Diethyl (4-Nitrophenyl)phosphonate | C₉H₁₁N₁O₄P | Lacks bromine; studied for anticancer properties. |
| Diethyl (4-Bromophenyl)phosphonate | C₉H₁₁BrO₄P | Lacks nitro group; used in similar synthetic pathways but with different biological activities. |
| Diethyl (2-Nitro-4-(pentafluorosulfanyl)benzyl)phosphonate | C₁₂H₈F₅N₁O₂PS | Contains pentafluorosulfanyl; offers unique electronic properties. |
The structural features of this compound may enhance its reactivity and biological activity compared to these related compounds.
This compound's mechanism of action involves interactions with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the phosphonate group can form strong bonds with metal ions or enzymes, modulating various biological pathways.
Interaction Studies
Research indicates that similar phosphonates undergo O-deethylation catalyzed by cytochrome P450 enzymes in human liver microsomes, which is crucial for understanding pharmacokinetics and potential toxicity. There is ongoing investigation into the specific interactions of this compound with cellular targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of organophosphonates, including derivatives similar to this compound. For instance, diethyl benzylphosphonates have demonstrated significant activity against Escherichia coli strains, suggesting that modifications to the phenyl ring can influence antibacterial efficacy .
Case Studies
- Antibacterial Efficacy : A study evaluated various organophosphonates against E. coli strains K12 and R2-R3, revealing that certain derivatives exhibited lower minimal inhibitory concentrations (MIC), indicating strong antibacterial properties .
- Toxicity Assessment : In vivo studies involving metabolites of related phosphonates showed varying potencies in reducing triglyceride levels in hypertriglyceridemic rats, providing insights into their metabolic pathways and potential therapeutic applications .
Synthesis Methods
This compound can be synthesized through several methods that allow for control over reaction conditions to optimize yield and purity. The synthesis typically involves the reaction of 4-bromo-2-nitrophenol with diethyl phosphite under acidic conditions.
Applications in Agrochemicals
Due to its biological activity against pests, this compound shows promise as a pesticide candidate. Its dual functionality makes it valuable for developing new agrochemical formulations aimed at improving crop protection strategies.
Q & A
Q. What are the optimal reaction conditions for synthesizing Diethyl (4-Bromo-2-nitrophenyl)phosphonate, and how do variations in catalysts or solvents affect yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or transition metal-free coupling (e.g., base-promoted activation of aryl halides). Key variables include:
- Catalysts : Base systems (e.g., NaH) in toluene or THF facilitate phosphonate group incorporation .
- Solvents : Polar aprotic solvents (e.g., THF) enhance reactivity, while toluene minimizes side reactions .
- Temperature : Reactions often proceed at 0°C to room temperature to control exothermicity and prevent decomposition .
- Yield Optimization : Monitor via TLC or GC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound using 31P NMR spectroscopy?
- Methodological Answer :
- 31P NMR Parameters :
| Chemical Shift Range (δ, ppm) | Assignment |
|---|---|
| 15–25 | Phosphonate (P=O) |
| <10 | Phosphite (P–O–C) |
- Procedure : Dissolve 10–20 mg in CDCl₃. Use proton decoupling to simplify splitting patterns. Compare shifts to analogous phosphonates (e.g., diethyl (4-chlorobenzyl)phosphonate at δ 18.5 ppm) .
- Purity Check : Integrate peaks to confirm absence of unreacted starting materials (e.g., residual diethyl phosphite at δ 5–8 ppm) .
Q. What safety considerations must be addressed when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Classification : Likely irritant (skin/eyes) and toxic if ingested (similar to structurally related phosphonates ).
- Handling Protocols :
- Use fume hoods and PPE (gloves, goggles).
- Store at 2–8°C in airtight containers to prevent hydrolysis .
- Waste Disposal : Neutralize with aqueous base (e.g., NaOH) before disposal to hydrolyze phosphonate esters .
Advanced Research Questions
Q. What methodologies are effective in resolving discrepancies between theoretical and observed spectroscopic data for this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve structural ambiguities (e.g., nitro group orientation) using single-crystal data (R factor <0.07) .
- Computational Validation : Compare DFT-calculated IR/NMR spectra (e.g., Gaussian 16) with experimental data to identify misassignments .
- Multi-Technique Cross-Validation : Combine 1H/13C NMR, HRMS, and elemental analysis to confirm molecular formula .
Q. How can computational chemistry models predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the bromine atom’s LUMO energy indicates susceptibility to SNAr reactions .
- Mechanistic Insights : Simulate transition states (e.g., in Suzuki-Miyaura coupling) to evaluate steric/electronic effects of the nitro group .
- Reactivity Table :
| Reaction Type | Predicted Site | Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic Aromatic Substitution | C-4 (Br) | 25–30 |
| Phosphonate Hydrolysis | P–OEt | 20–25 |
Q. What strategies can mitigate competing side reactions during functionalization of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily block the nitro group (e.g., acetylation) to prevent undesired reduction during cross-coupling .
- Catalytic Systems : Use Pd/XPhos to enhance selectivity for C–Br activation over phosphonate decomposition .
- Kinetic Monitoring : Employ in-situ IR or Raman spectroscopy to detect intermediates (e.g., arylpalladium species) and adjust reaction dynamics .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of this compound under acidic vs. basic conditions?
- Methodological Answer :
- Contradictory Evidence :
- : Hydrolysis occurs at pH >10 (t1/2 = 2 hrs).
- : Stable in neutral aqueous buffers (24 hrs, 25°C).
- Resolution : Conduct pH-dependent stability assays (e.g., HPLC tracking) to map degradation pathways. For example, the nitro group may stabilize the phosphonate under acidic conditions via resonance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
